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Synthesis Procedure for Ethyl Diazoacetate

The following is the established synthesis for ethyl diazoacetate from Organic Syntheses [1]. The procedure

for the methyl ester is analogous and uses methyl glycinate hydrochloride as the starting material [1].

Reaction Principle: Diazotization of an amino acid ester.

Chemical Reaction: NH₂CH₂COOR · HCl + NaNO₂ + H₂SO₄ → N₂CHCOOR + NaHSO₄ +
NaCl + 2 H₂O (where R is an alkyl group like ethyl or methyl).

Key Safety Notes [1]

Diazoacetic esters are potentially explosive and must be handled with caution in a well-ventilated
hood.

They are toxic and can cause specific sensitivities.
Methyl diazoacetate is particularly hazardous and can detonate with extreme violence upon

heating; distillation is dangerous and should be avoided.

Step-by-Step Experimental Protocol [1]

Setup: A 2-liter four-necked flask is fitted with a stirrer, dropping funnel, thermometer, and nitrogen
inlet. It is charged with 140 g (1 mole) of ethyl glycinate hydrochloride dissolved in 250 ml water

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s3317935?utm_src=pdf-body
https://www.smolecule.com/products/s3317935?utm_src=pdf-interest
https://orgsyn.org/demo.aspx?prep=cv4p0424
https://orgsyn.org/demo.aspx?prep=cv4p0424
https://orgsyn.org/demo.aspx?prep=cv4p0424
https://www.smolecule.com/products/s3317935?utm_src=pdf-body
https://orgsyn.org/demo.aspx?prep=cv4p0424
https://www.smolecule.com/products/s3317935?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


and 600 ml methylene chloride. The mixture is cooled to -5°C and flushed with nitrogen.

Diazotization: A cold solution of 83 g (1.2 moles) of sodium nitrite in 250 ml water is added with
stirring. The temperature is lowered to -9°C.

Acidification: 95 g of cold 5% sulfuric acid is added dropwise over about 3 minutes. The reaction is
exothermic, and the temperature must be controlled not to exceed +1°C. The reaction is complete

within 10 minutes after the addition.
Work-up: The cold reaction mixture is transferred to a separatory funnel. The organic layer is

separated and shaken with 1 liter of cold 5% sodium bicarbonate solution until the aqueous phase
is neutral. The organic layer is dried with 15 g of anhydrous sodium sulfate and filtered.

Solvent Removal: The bulk of the methylene chloride is distilled under reduced pressure (about 350
mm Hg) using an efficient column. The last traces of solvent are removed at 20 mm Hg with a

maximum pot temperature of 35°C.
Product: The yield is 90–100 g (79–88%) of yellow oil, pure enough for most synthetic purposes.

Purification by distillation is not recommended due to explosion risk [1].

Summary of Key Quantitative Data

The table below summarizes the reaction components and outcomes from the Organic Syntheses procedure

[1].

Component Role
Quantity
(Moles)

Quantity
(Mass/Volume)

Notes

Ethyl Glycinate
Hydrochloride

Starting
Material

1.0 mol 140 g The methyl ester analog
would be used for methyl

diazoacetate.

Sodium Nitrite
(NaNO₂)

Diazotizing

Agent

1.2 mol 83 g Dissolved in 250 ml water.

Sulfuric Acid
(H₂SO₄)

Acid Catalyst - 95 g of 5% soln Provides a strongly acidic

medium.

Methylene
Chloride (CH₂Cl₂)

Solvent - 600 ml Protects the product from

decomposition.

Sodium
Bicarbonate

Neutralizing

Agent

- 1 L of 5% soln Used during work-up to

remove acid traces.
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Component Role
Quantity
(Moles)

Quantity
(Mass/Volume)

Notes

(NaHCO₃)

Ethyl Diazoacetate Product - 90-100 g (79-88%
yield)

Yellow oil; characterized by

refractive index (nD
25

1.462).

Experimental Workflow

The following diagram illustrates the synthesis and work-up process for diazoacetate esters based on the

described protocol:
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Start: Ethyl Glycinate Hydrochloride
in Water and Methylene Chloride

Cool to -5°C
Flush with Nitrogen

Add Sodium Nitrite Solution

Cool to -9°C

Add 5% Sulfuric Acid
Control Temperature < +1°C

Reaction Completes
(10 minutes)

Work-up: Separate Organic Layer

Wash with 5% Sodium Bicarbonate
Until Neutral

Dry with Anhydrous Sodium Sulfrate

R S l d
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Remove Solvent under
Reduced Pressure (< 35°C)

Product: Ethyl Diazoacetate
(Yellow Oil)

Click to download full resolution via product page

Application and Chemical Insight

Methyl diazoacetate is a valuable reagent in organic synthesis. Recent research has revealed new insights

into its reaction mechanisms:

Revised Mechanism with Enamines: While 1,3-dipolar cycloadditions of methyl diazoacetate were
traditionally thought to be concerted reactions, recent evidence shows that with electron-rich

enamines, the reaction can proceed via a stepwise pathway through zwitterionic intermediates [2].
This pathway has a significantly lower energy barrier (by approx. 40 kJ/mol in CHCl₃) than the

previously assumed concerted mechanism and is controlled by HOMO(enamine)/LUMO(π*N=N of
diazoacetate) interactions [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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